Product packaging for (R)-L 888607(Cat. No.:CAS No. 860033-06-3)

(R)-L 888607

Cat. No.: B608434
CAS No.: 860033-06-3
M. Wt: 375.8 g/mol
InChI Key: GSBAVONRPNJJOH-NSHDSACASA-N
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Description

Overview of Prostaglandin (B15479496) D₂ (PGD₂) Receptors: DP₁ and CRTH2 (DP₂) in Biological Systems

The two PGD₂ receptors, DP₁ and CRTH2, belong to the prostanoid family of GPCRs but exhibit differences in their signaling pathways and cellular expression profiles. plos.orgbioscientifica.com DP₁ is typically coupled to Gs proteins, leading to the activation of adenylate cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. plos.orgbioscientifica.com In contrast, CRTH2 is primarily coupled to Gi or Gq proteins. bioscientifica.comcaymanchem.com Activation of CRTH2 via Gi proteins can inhibit adenylate cyclase, resulting in decreased intracellular cAMP, while Gq coupling can lead to the mobilization of intracellular calcium. plos.orgbioscientifica.comcaymanchem.com

Both receptors bind PGD₂ with high affinity, but their distinct signaling mechanisms contribute to diverse and sometimes opposing biological outcomes. nih.govnih.gov DP₁ is expressed in various tissues and cell types, including bronchial smooth muscle and dendritic cells. nih.gov CRTH2 expression is more restricted, predominantly found on immune cells such as Th2 lymphocytes, eosinophils, basophils, and mast cells. nih.govplos.orgnih.govmybiosource.com

Significance of GPR44 (CRTH2) in Allergic Inflammation and Other Biological Processes

GPR44 (CRTH2) plays a crucial role in allergic inflammation, a process characterized by the recruitment and activation of immune cells like Th2 cells and eosinophils. nih.govnih.govontosight.airupress.org PGD₂-mediated activation of CRTH2 on these cells induces chemotaxis, promoting their migration to inflammatory sites. nih.govrupress.org CRTH2 activation also amplifies Th2 responses by enhancing cytokine secretion and preventing apoptosis of Th2 cells. nih.gov Furthermore, it contributes to eosinophil function by promoting their chemokinesis and degranulation. nih.gov Studies in mouse models of allergic asthma and atopic dermatitis have demonstrated that CRTH2 activation exacerbates pathology and results in eosinophilia. aai.orgplos.org

Beyond allergic inflammation, GPR44 has been implicated in other biological processes. It is expressed in various tissues, including the liver, lung, kidney, brain, heart, thymus, and spleen. caymanchem.com Research suggests a potential role in immune regulation, inflammation, and even in the context of cancer and diabetes, although the precise mechanisms are still being elucidated. ontosight.ainih.govresearchgate.netmdpi.com For instance, GPR44 is highly expressed in human pancreatic islets, particularly in beta cells, and its activation may impair insulin (B600854) secretion. researchgate.netmdpi.com

Rationale for Developing Selective Agonists as Research Probes

Given the distinct roles and signaling pathways of DP₁ and CRTH2, understanding the specific contribution of each receptor to PGD₂-mediated effects requires tools that can selectively activate one receptor over the other. While PGD₂ activates both receptors, selective agonists are invaluable research probes for dissecting the individual functions of DP₁ and CRTH2 in complex biological systems. nih.gov

Selective agonists allow researchers to specifically stimulate either the DP₁ or CRTH2 pathway and observe the resulting cellular and physiological responses. This targeted approach helps to differentiate the effects mediated by each receptor, which can be crucial for understanding disease mechanisms and identifying potential therapeutic targets. The development of potent and selective agonists, such as L 888607 for CRTH2, has been instrumental in advancing our understanding of the specific roles of these PGD₂ receptors in various biological processes, particularly in allergic inflammation. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15ClFNO2S B608434 (R)-L 888607 CAS No. 860033-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3S)-4-(4-chlorophenyl)sulfanyl-7-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFNO2S/c20-12-1-4-14(5-2-12)25-19-15-6-3-13(21)10-16(15)22-8-7-11(18(19)22)9-17(23)24/h1-6,10-11H,7-9H2,(H,23,24)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBAVONRPNJJOH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C(C=CC(=C3)F)C(=C2C1CC(=O)O)SC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C3=C(C=CC(=C3)F)C(=C2[C@@H]1CC(=O)O)SC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860033-06-3
Record name L-888607
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860033063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-888607
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMX71OP17X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

L 888607: a Selective Gpr44 Crth2 Agonist

Identification Strategy: Screening and Modification of Precursor Compounds

The identification strategy that led to L 888607 involved the examination and subsequent modification of existing chemical structures. This approach, common in drug discovery, focuses on identifying compounds with some degree of desired activity and then iteratively altering their structure to enhance potency, selectivity, and other favorable properties. The process of relating biological activities to molecular structures is known as structure-activity relationships (SAR) drugdesign.orgfrontiersin.orgnih.gov. In the context of GPR44 ligands, this involved exploring different core structures and substituents to understand their impact on receptor binding and activation. For instance, studies on indole-based and cyclopentenylindole-based analogues containing fluorine groups have been conducted to identify potential GPR44 tracers for PET imaging, highlighting the importance of specific structural features for binding affinity and selectivity researchgate.netnih.gov.

Role of L 883595 Racemate in the Discovery Pathway

A key precursor compound in the discovery pathway of L 888607 was the racemic compound L 883595 researchgate.netnih.govmdpi.com. L 883595 was initially identified through screening efforts and served as a base for further modification researchgate.netnih.govmdpi.com. While L 883595 showed optimal affinity for GPR44 with a Kᵢ value of 4 nM, it also exhibited potential off-target binding to the DP1 receptor with a Kᵢ of 211 nM nih.gov. This indicated a need to improve selectivity.

The racemic nature of L 883595 meant it was a mixture of two enantiomers, (R) and (S). Separating these enantiomers was a crucial step. This separation yielded L 888291 (the R enantiomer) and L 888607 (the S enantiomer) nih.gov. Characterization of these individual enantiomers revealed significant differences in their receptor binding profiles nih.gov. L 888291 did not show promising selectivity, possessing approximately equal binding affinity for both GPR44 and DP1 (Kᵢ values of 48 nM and 40 nM, respectively) nih.gov. In contrast, L 888607 demonstrated a much higher binding affinity for GPR44, with a Kᵢ of 0.8 nM, and significantly lower affinity for the DP1 receptor nih.gov.

The binding affinities of L 883595 and its enantiomers for GPR44 and DP1 are summarized in the table below:

CompoundGPR44 Kᵢ (nM)DP1 Kᵢ (nM)
L 8835954211
L 8882914840
L 8886070.8>1000

Note: Data compiled from search result nih.gov. The Kᵢ for DP1 for L 888607 is stated as "more than 1000-fold lower" than its GPR44 affinity researchgate.net, and another source indicates some affinity for human DP receptor with a Kᵢ of 211 nM for L 888607, which seems contradictory to the enantiomer separation results medchemexpress.com. The table uses the more selective data from the enantiomer separation study nih.gov.

Emergence of L 888607 as the First Synthetic Potent and Selective GPR44 (CRTH2) Agonist

The detailed characterization of L 888607 confirmed its promising properties. It was reported as the first synthetic, potent, and selective GPR44 agonist researchgate.netnih.govmdpi.com. Its high binding affinity for GPR44 (Kᵢ of 0.8 nM) and significantly lower affinity for the TP receptor (more than 1000-fold lower) and DP1 receptor (more than 1000-fold lower than GPR44 affinity) underscored its selectivity researchgate.netnih.gov. L 888607 has been described as a potent, selective, stable, and orally active CRTH2 agonist medchemexpress.commedkoo.commedchemexpress.com. It exhibits agonistic activity on both recombinant and endogenously expressed CRTH2 receptors, with an EC₅₀ value of 0.4 nM medchemexpress.com. This potent agonistic activity and selectivity made L 888607 a valuable tool for investigating the physiological roles of GPR44 both in vitro and in vivo nih.gov.

L 888607 has a specific chemical structure, identified as 2-[(1S)-9-[(4-chlorophenyl)sulfanyl]-6-fluoro-1H,2H,3H-benzo[b]pyrrolizin-1-yl]acetic acid medkoo.comnih.gov. Its molecular weight is approximately 375.840 g/mol medkoo.com. This structure, derived from the modifications of the L 883595 racemate, is central to its potent and selective interaction with the GPR44 receptor.

Molecular Pharmacology and Receptor Interaction Profile of L 888607

GPR44 (CRTH2) Receptor Binding Affinity and Selectivity

Quantitative studies have demonstrated that L 888607 exhibits high affinity for the human CRTH2 receptor. This affinity is a key aspect of its pharmacological profile, contributing to its potential as a tool for investigating the in vivo function of CRTH2. nih.gov

Quantitative Binding Studies for Human CRTH2

Quantitative binding studies have established the affinity of L 888607 for the human CRTH2 receptor. Research indicates a subnanomolar affinity for this receptor. nih.gov Specifically, reported Kᵢ values for L 888607 binding to the human CRTH2 receptor expressed in CHO cells are as low as 0.8 nM. nih.govbindingdb.org Another source indicates a Kᵢ value of 4 nM for the human CRTH2 receptor. medchemexpress.comarctomsci.com

Receptor Target (Human)Kᵢ (nM)
CRTH2/GPR440.8 nih.govbindingdb.org, 4 medchemexpress.comarctomsci.com

Note: Multiple reported Kᵢ values for human CRTH2 reflect data from different studies.

Comparative Selectivity Against Other Prostanoid Receptors (e.g., DP₁, TP, EP₁, EP₂, EP₃, EP₄, FP, IP)

L 888607 demonstrates high selectivity for the human CRTH2 receptor compared to other prostanoid receptors. nih.govimmune-system-research.com Comparative binding studies have assessed its affinity for a range of prostanoid receptors, including DP₁, TP, EP₂, EP₃, EP₄, FP, and IP receptors. immune-system-research.com

The reported Kᵢ values for these receptors are significantly higher than those observed for CRTH2, indicating substantially lower binding affinity. immune-system-research.com For instance, the Kᵢ value for the DP₁ receptor was reported as 2331 nM, which is over 1000 times greater than the affinity for GPR44 (0.8 nM). nih.gov Other reported Kᵢ values include 283 nM for the TP receptor, 8748 nM for the EP₂ receptor, 1260 nM for the EP₃-III receptor, 4634 nM for the EP₄ receptor, 10018 nM for the FP receptor, and 14434 nM for the IP receptor. immune-system-research.com Another source indicates a Kᵢ value of 211 nM for the human DP receptor. medchemexpress.comarctomsci.com

Prostanoid Receptor Target (Human)Kᵢ (nM)
CRTH2/GPR440.8 nih.govbindingdb.org, 4 medchemexpress.comarctomsci.com
DP₁2331 immune-system-research.com, 211 medchemexpress.comarctomsci.com
TP283 immune-system-research.com, 17 bindingdb.org
EP₂8748 immune-system-research.com
EP₃-III1260 immune-system-research.com
EP₄4634 immune-system-research.com
FP10018 immune-system-research.com
IP14434 immune-system-research.com

Note: Multiple reported Kᵢ values for some receptors reflect data from different studies.

Absence of Significant Cross-Reactivity with Other Receptor Families

Beyond prostanoid receptors, L 888607 has been tested for cross-reactivity with other receptor families. Studies have indicated that L 888607 exhibits high selectivity not only over other prostanoid receptors but also over other receptors tested, suggesting an absence of significant cross-reactivity with unrelated receptor families. nih.gov

Agonistic Activity at the GPR44 (CRTH2) Receptor

L 888607 functions as an agonist at the GPR44 (CRTH2) receptor, meaning it can bind to the receptor and activate it, triggering downstream signaling pathways. nih.govimmune-system-research.comcenmed.com This agonistic activity has been evaluated in both recombinant expression systems and systems where the receptor is endogenously expressed. nih.govimmune-system-research.com

Evaluation in Recombinant Expression Systems

The agonistic activity of L 888607 has been confirmed in recombinant expression systems where the CRTH2 receptor is artificially expressed. nih.govimmune-system-research.com In these systems, L 888607 demonstrated the ability to activate the recombinant human CRTH2 receptor. nih.gov An EC₅₀ value of 0.4 nM has been reported for its agonistic activity on recombinant CRTH2 receptor. medchemexpress.comarctomsci.com

Assessment in Endogenously Expressed Receptor Systems

In addition to recombinant systems, the agonistic activity of L 888607 has been assessed in systems where the CRTH2 receptor is expressed endogenously, such as in relevant cell types. nih.govimmune-system-research.com L 888607 displayed agonistic activity on endogenously expressed CRTH2 receptor. nih.gov For example, L 888607 (at a concentration of 100 nM for 20 minutes) was shown to stimulate eosinophil chemotaxis, a functional response mediated by endogenously expressed CRTH2. medchemexpress.comarctomsci.com This indicates that L 888607 can effectively activate CRTH2 in a physiological context, leading to cellular responses.

Mechanistic Insights into Cellular Signaling Modulation by L 888607

Downstream Signaling Pathways Activated by CRTH2 Stimulation

Activation of the CRTH2 receptor by its ligands, including the endogenous mediator prostaglandin (B15479496) D2 (PGD2) and synthetic agonists like L 888607, triggers a cascade of intracellular signaling events. nih.govportico.org These pathways mediate various cellular responses, particularly in immune cells expressing CRTH2, such as Th2 cells, eosinophils, and basophils. plos.orgcore.ac.ukplos.orgbeckman.comportico.orgnih.govdovepress.com

Gαi-Coupling and cAMP Level Modulation

A primary signaling mechanism initiated by CRTH2 activation involves coupling to Gαi proteins. nih.govplos.orgplos.orgidrblab.netnih.govportico.orgnih.gov This coupling leads to the inhibition of adenylyl cyclase activity. idrblab.netnih.gov Consequently, the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) are reduced upon CRTH2 stimulation. nih.govnih.govplos.orgidrblab.netportico.orgdovepress.com This reduction in cAMP is sensitive to pertussis toxin, a known inhibitor of Gαi proteins, confirming the involvement of this G protein subfamily in CRTH2 signaling. plos.orgplos.orgidrblab.net L-888,607 has been shown to inhibit cAMP production with an EC50 of 0.5 nM. nih.gov

Intracellular Calcium Mobilization

Another significant downstream effect of CRTH2 activation is the mobilization of intracellular calcium. researchgate.netresearchgate.netnih.govnih.govplos.orgidrblab.netportico.orgdovepress.comresearchgate.net This increase in intracellular Ca2+ concentration is also dependent on Gαi protein coupling. researchgate.netplos.orgplos.org Studies indicate that the coupling of CRTH2 activation to calcium elevation involves Gβγ subunits of Gαi/o proteins, leading to phospholipase Cβ (PLCβ)-dependent mobilization of both intracellular and extracellular calcium stores. nottingham.ac.uk Indomethacin (B1671933), which acts as a partial agonist at CRTH2, has also been observed to induce Gαi-dependent Ca2+ mobilization in cells transfected with CRTH2. researchgate.netplos.org

Phosphoinositide 3-Kinase (PI3K) Pathway Activation

Activation of CRTH2 is known to engage the phosphoinositide 3-kinase (PI3K) pathway. nih.govidrblab.netportico.orgdovepress.com Downstream of PI3K activation, phosphorylation of AKT (also known as Protein Kinase B) is observed. nih.govportico.org The PI3K pathway plays a role in mediating various cellular effects induced by CRTH2. idrblab.net Inhibition of the PI3K pathway has been shown to attenuate CRTH2-mediated responses, such as the production of IL-4, IL-5, and IL-13, and cell migration in Th2 cells stimulated by PGD2. core.ac.ukplos.org Furthermore, the morphological changes and upregulation of CD11b expression induced by indomethacin via CRTH2 in eosinophils can be attenuated by inhibitors of PI3K. plos.org

Actin Polymerization and Cell Morphology Changes

The activation of CRTH2 and the subsequent engagement of downstream pathways, particularly the PI3K-AKT axis, contribute to changes in the actin cytoskeleton. nih.govportico.org PI3K-dependent phosphorylation of AKT promotes the polymerization of actin filaments, a process crucial for cellular functions such as chemotaxis. nih.govportico.org CRTH2 agonists, including PGD2 and its metabolites, are potent inducers of actin polymerization in a CRTH2-dependent manner. researchgate.net Activation of CRTH2 by PGD2 leads to rapid changes in the morphology of human eosinophils. nih.gov L-888,607 has been demonstrated to induce a morphological response in freshly isolated and purified human eosinophils, consistent with its agonistic activity on CRTH2. immune-system-research.com The polymerization status of actin is a known regulator of cell morphology. nih.gov

Transcription Factor Activation and Gene Expression Regulation

Beyond immediate signaling events, CRTH2 activation influences gene expression through the modulation of transcription factor activity. medchemexpress.euplos.orgplos.orgidrblab.netnih.gov The production of cytokines, particularly Th2-type cytokines, in response to CRTH2 stimulation is a key outcome of this regulation. core.ac.ukplos.orgbeckman.comnih.govportico.orgnih.govdovepress.comnih.gov CRTH2+CD4+ T cells are known to produce high levels of cytokines such as interleukin (IL)-4, IL-5, and IL-13. portico.org

Potential Influence on MAPK and NF-κB Pathways

The involvement of L 888607 in modulating intracellular signaling pathways such as MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor-kappa B) is an area of investigation. While these pathways are broadly implicated in immune responses and cellular activation downstream of various receptors, direct evidence specifically linking L 888607's agonistic activity at CRTH2 to their modulation requires careful consideration of available research.

Research indicates that the p38 MAPK pathway is involved in the responses of eosinophils to certain chemoattractants like eotaxin. researchgate.net However, a direct mechanistic link demonstrating L 888607's activation of p38 MAPK or other MAPK family members (such as ERK or JNK) as a consequence of CRTH2 engagement is not extensively detailed in the provided information. abcam.comwikipedia.orgsparkjadesd.com

Similarly, the relationship between CRTH2 activation by L 888607 and the NF-κB pathway is not definitively established in the search results. While NF-κB is a central regulator of inflammatory responses plos.orgnih.gov, and other CRTH2 agonists like 15dPGJ2 have been studied for their effects on NF-κB plos.org, one study noted that CRTH2 activation with PGD2 did not lead to increased phospho-IκB, a marker of NF-κB activation, suggesting no direct effect on NF-κB signaling upon CRTH2 activation in that specific context. plos.org Therefore, while a potential influence exists given the downstream signaling cascades often linked to GPCRs and immune cell activation, explicit research findings detailing L 888607's direct impact on MAPK or NF-κB pathways as its primary mechanism of action are limited in the provided data.

Modulation of Immune Cell Function

L 888607, as a selective CRTH2 agonist, exerts significant effects on the function of key immune cells that express this receptor, notably eosinophils and Th2 lymphocytes. medchemexpress.comnih.govplos.orgmdpi.com

Induction of Eosinophil Chemotaxis

A prominent effect of L 888607 is its ability to induce eosinophil chemotaxis. Studies have shown that L 888607 stimulates the migration of eosinophils. medchemexpress.comarctomsci.com For instance, L 888607 at a concentration of 100 nM was observed to stimulate eosinophil chemotaxis within 20 minutes in in vitro experiments using human eosinophils. medchemexpress.comarctomsci.com This induction of chemotaxis is consistent with the known role of CRTH2 in mediating the movement of eosinophils towards chemoattractants. researchgate.netd-nb.info

Table 1: Effect of L 888607 on Eosinophil Chemotaxis

Cell TypeConcentration (nM)Incubation Time (min)Observed EffectCitation
Human Eosinophils10020Stimulated Chemotaxis medchemexpress.comarctomsci.com
Human Eosinophils--Induced Morphological Response immune-system-research.com

Impact on Th2 Lymphocyte Activation and Cytokine Production

Th2 lymphocytes are another key immune cell type that expresses the CRTH2 receptor. plos.orgmdpi.comcymitquimica.commedchemexpress.com Th2 cells play a crucial role in adaptive immunity, particularly in responses to extracellular parasites and allergens, by producing a suite of cytokines including interleukin-4 (IL-4), IL-5, and IL-13. thermofisher.comfrontiersin.org

Given that L 888607 is a CRTH2 agonist, its interaction with CRTH2 on Th2 cells could potentially influence their activation and cytokine production profiles. One source indicates that L 888607 inhibits the production of inflammatory cytokines such as IL-4, IL-5, and IL-13. cymitquimica.com This finding suggests a potential modulatory role of L 888607 on Th2-mediated immune responses, although further research would be needed to fully elucidate the mechanisms and context of this inhibition, especially considering CRTH2 agonism is often associated with promoting Th2-type responses. plos.orgthermofisher.comfrontiersin.orgwikipedia.org The provided data also mentions that a different CRTH2 antagonist (OC-459) was shown to inhibit IL-13 production by Th2 cells and PGD2-induced Th2 cell survival, providing a comparative context for the modulation of Th2 function via CRTH2. mdpi.com

Table 2: Reported Impact of L 888607 on Th2 Cytokine Production

Cell TypeCompoundObserved Effect on Cytokines (IL-4, IL-5, IL-13)Citation
Th2 LymphocytesL 888607Inhibits production of IL-4, IL-5, and IL-13 cymitquimica.com

Structure Activity Relationship Sar Studies and Analogue Development

Core Structural Motif: Indole (B1671886) Acetic Acid Derivatives

L 888607 and several related compounds are designed around a core structural motif based on indole acetic acid derivatives mdpi.comresearchgate.net. This core structure provides a fundamental scaffold upon which various modifications can be made to explore their impact on receptor interaction mdpi.com. Indole-3-acetic acid itself is a naturally occurring compound with an acetic acid group attached to the C3 carbon of an indole ring wikipedia.orgnih.gov.

Influence of Specific Substituents on Receptor Affinity and Selectivity

The presence and position of specific substituents on the indole acetic acid core significantly influence the affinity and selectivity of L 888607 analogues for GPR44 and other prostanoid receptors, such as the DP₁ receptor researchgate.netmdpi.com.

The (5-fluoro-2-methyl-1H-indolyl3-yl) acetic acid core has been identified as a crucial element in the design of GPR44 antagonists and agonists, including L 888607 mdpi.comresearchgate.net. This core structure is shared with other compounds known for their promising binding affinities mdpi.com. The inclusion of a fluorine atom at the 5-position and a methyl group at the 2-position of the indole ring, along with the acetic acid moiety at the 3-position, contributes significantly to the binding characteristics of compounds containing this scaffold mdpi.com. For instance, a compound featuring the 5-fluoro-included 2-methyl indole-3-acetic acid core exhibited high affinity for DP₁, with a Kᵢ of 5.7 nM and IC₅₀ of 1.8 nM, and showed specificity for DP₁ over other prostanoid receptors mdpi.com. While this specific example relates to DP₁, the core's presence in L 888607 highlights its importance as a base for achieving high affinity, in the case of L 888607, for GPR44 researchgate.netmdpi.com.

The addition of an N-sulfonyl group has been characterized as a modification that can increase the affinity of indole acetic acid-based compounds for their target receptors, including GPR44 mdpi.com. SAR studies involve exploring various substitutions and modifications to the core structure and appended groups to optimize the binding profile mdpi.comnih.govnih.gov. While specific details on the impact of other modifications on L 888607 itself were not extensively detailed in the search results, the general principle in SAR is that changes to functional groups and their positions can alter interactions with the receptor binding site, affecting both affinity and selectivity wikipedia.orgsigmaaldrich.com.

Role of the (5-fluoro-2-methyl-1H-indolyl3-yl) Acetic Acid Core

Stereochemical Considerations and Enantiomeric Selectivity

Stereochemistry plays a significant role in the biological activity of L 888607 and its related compounds, particularly concerning their selectivity for different receptors researchgate.netmdpi.com.

L 888607 and L 888291 are enantiomers, with L 888607 being the S-enantiomer and L 888291 being the R-enantiomer researchgate.net. These enantiomers exhibit differential binding affinities and selectivity profiles researchgate.net. L 888607 has demonstrated high binding affinity for human GPR44, with a Kᵢ value of 0.8 nM researchgate.net. It shows significantly lower binding affinity for the DP₁ receptor (Kᵢ of 2331 nM), indicating a high degree of selectivity for GPR44 over DP₁ researchgate.net. In contrast, the R-enantiomer, L 888291, was found to have approximately equal binding affinity for both GPR44 and DP₁, with Kᵢ values of 48 nM and 40 nM, respectively researchgate.net. This highlights the critical impact of stereochemistry on the selectivity profile of these compounds researchgate.net.

Here is a table summarizing the binding affinities of L 888607 and L 888291:

CompoundEnantiomerhGPR44 Kᵢ (nM)hDP₁ Kᵢ (nM)Selectivity (DP₁/GPR44)
L 888607S0.82331> 1000-fold
L 888291R4840Approximately 1-fold

The racemic compound L 883595, a mixture of the S- and R-enantiomers (L 888607 and L 888291), was initially identified as a base for modification through screening researchgate.netnih.gov. While L 883595 showed optimal affinity to GPR44 with a Kᵢ of 4 nM, it also exhibited potential off-target binding to DP₁ with a Kᵢ of 211 nM researchgate.netnih.gov. This indicates that the racemic mixture possesses a less selective profile compared to the isolated S-enantiomer, L 888607 researchgate.net. The separation of the enantiomers revealed the distinct receptor interaction profiles of L 888607 and L 888291, underscoring the importance of stereochemical purity in achieving desired receptor selectivity researchgate.net.

Here is a table comparing the binding affinities of the racemic mixture and its enantiomers:

CompoundNaturehGPR44 Kᵢ (nM)hDP₁ Kᵢ (nM)
L 883595Racemic4211
L 888607S-enantiomer0.82331
L 888291R-enantiomer4840

Differential Activities of S- and R-Enantiomers (L 888607 vs. L 888291)

Development of L 888607 Analogues for Specific Research Applications

The development of analogues of L 888607 has focused on modifying its core structure to optimize its properties for specific research applications. This includes strategies for incorporating radioisotopes for imaging and altering linkers and ring systems to influence binding and pharmacokinetic profiles.

Strategies for Incorporating Fluorine for Radiolabeling (e.g., ¹⁸F-PET Tracers)

The incorporation of fluorine, particularly the radioisotope fluorine-18 (B77423) (¹⁸F), into L 888607 analogues is a significant strategy for developing positron emission tomography (PET) tracers. mdpi.comresearchgate.netnih.gov PET is a highly sensitive molecular imaging technique that utilizes radiolabeled tracer molecules to visualize and quantify molecular and functional processes in vivo. mdpi.com The presence of a fluorine atom in the structure of L 888607 itself (specifically, a 7-fluoro substituent on the dihydro-1H-pyrrolo[1,2-a]indole core) makes it a relevant scaffold for ¹⁸F radiolabeling. mdpi.comnih.gov

Replacing atoms or functional groups with fluorine can lead to altered and often improved activity, chemical or biostability, and pharmacokinetic properties. researchgate.net For PET imaging, the ability to replace a stable fluorine atom with its radioactive isotope, ¹⁸F, while ideally preserving the compound's pharmacokinetic properties and target binding affinity is crucial. researchgate.net

Research has explored the potential of existing GPR44 antagonists containing a fluorine group for radiolabeling with ¹⁸F to accelerate the development of PET tracers for in vivo imaging of inflammatory processes. nih.govresearchgate.net While the provided information specifically mentions L-888,607 as a GPR44 agonist, the principles of incorporating ¹⁸F for PET imaging are applicable to both agonists and antagonists, depending on the research objective. guidetopharmacology.orgmdpi.com

Strategies for incorporating ¹⁸F can involve direct radioisotopic exchange or the synthesis of precursors suitable for nucleophilic or electrophilic radiofluorination. Nucleophilic aromatic substitution (SNAr) with ¹⁸F- is a common method for introducing ¹⁸F into aromatic rings. mdpi.com The presence of the fluorine atom in the core structure of L 888607 suggests that modifications around this position or the introduction of additional sites for fluorination in newly designed analogues are key strategies for developing ¹⁸F-labeled PET tracers.

Analogues with Modified Linkers and Ring Systems

Modifications to the linker region and ring systems of L 888607 have been explored to understand their impact on SAR and to develop analogues with improved or altered properties. L 888607 features an acetic acid group attached to the cyclopentenylindole core via a linker. mdpi.comnih.gov Variations in this linker and the attached ring systems can influence binding affinity, selectivity, metabolic stability, and pharmacokinetic behavior.

Studies on indole-based and cyclopentenylindole-based analogues of GPR44 ligands, including those structurally related to L 888607, have investigated the effect of different linkers and substitutions on the indole and cyclopentenyl rings. mdpi.comnih.govresearchgate.net For instance, some analogues have explored replacing the acetic acid attached to the nitrogen atom of the indole group with an ethanoic acid. nih.gov Other modifications have involved the addition of an N-sulfonyl group to the indole core to potentially increase affinity. mdpi.com

Preclinical Research Methodologies and Applications

In Vitro Experimental Models

In vitro studies using L 888607 are crucial for understanding the direct interactions between the compound and the CRTH2 receptor, as well as the downstream cellular responses. These models allow for controlled environments to dissect specific molecular mechanisms.

Cell-Based Assays: Receptor Activity, Ligand Binding, and Functional Assays

Cell-based assays are fundamental in characterizing the activity of compounds like L 888607 on target receptors. L 888607 has demonstrated high affinity for the human CRTH2 receptor, with a reported Ki value of 4 nM medchemexpress.com. Another source indicates a Ki of 0.8 ± 0.4 nM glpbio.com. It shows high selectivity over other prostanoid receptors and other receptors tested researchgate.netnih.gov.

Ligand binding assays are used to quantify the interaction between a ligand and its receptor, determining binding affinity and kinetics giffordbioscience.com. L 888607's subnanomolar affinity for human CRTH2 has been established through such assays researchgate.netnih.gov.

Functional assays are employed to assess the biological response triggered by ligand binding. L 888607 exhibits agonistic activity on both recombinant and endogenously expressed CRTH2 receptors researchgate.netnih.gov. For instance, L 888607 at a concentration of 100 nM has been shown to stimulate eosinophil chemotaxis within 20 minutes medchemexpress.com. This indicates its ability to activate CRTH2 and induce cellular migration, a key function of this receptor on certain immune cells researchgate.netnih.gov.

Table 1: In Vitro Binding and Activity of L 888607 on Human CRTH2

Assay TypeTarget ReceptorSpeciesValueReference
Binding Affinity (Ki)CRTH2Human4 nM medchemexpress.com
Binding Affinity (Ki)CRTH2Human0.8 ± 0.4 nM glpbio.com
SelectivityDP receptorHumanKi = 211 nM medchemexpress.com
Agonistic Activity (EC50)CRTH2Recombinant/Endogenous0.4 nM medchemexpress.com

Biochemical Approaches for Signaling Pathway Analysis

CRTH2 is a G protein-coupled receptor (GPCR) that primarily couples with Gαi proteins biorxiv.org. Activation of CRTH2 by agonists like PGD2 or L 888607 leads to downstream signaling events. These include the mobilization of intracellular calcium and a reduction in cyclic adenosine (B11128) monophosphate (cAMP) levels biorxiv.orgnih.gov. Indomethacin (B1671933), another CRTH2 agonist, has been shown to induce Ca2+ mobilization in CRTH2-transfected K562 cells in a Gαi-dependent manner researchgate.net. Biochemical approaches, such as measuring intracellular calcium flux or cAMP levels, are used to analyze these signaling pathways activated by CRTH2 agonists giffordbioscience.com. Pathway analysis methods, including enrichment analysis and topology-based approaches, can be applied to understand the broader biological context of the observed changes in gene or protein activity downstream of CRTH2 activation nih.govnih.gov.

Application in Two-Dimensional (2D) and Three-Dimensional (3D) Cell Culture Systems

Preclinical in vitro studies often utilize cell culture systems to evaluate the effects of compounds. Traditionally, cells are grown on flat surfaces in two-dimensional (2D) cultures, which are simpler and cost-effective upmbiomedicals.comnih.gov. Cell-based assays for receptor activity, ligand binding, and functional responses, such as chemotaxis, are commonly performed using cells cultured in a 2D format giffordbioscience.comthermofisher.com.

Three-dimensional (3D) cell culture systems, where cells are grown in a more in vivo-like environment, are increasingly used in preclinical research as they can better mimic tissue structures and cellular interactions upmbiomedicals.comnih.govpromega.kr. While the search results explicitly mention cell-based assays and primary cell cultures in the context of L 888607, which are often conducted in 2D, the application of L 888607 in 3D culture systems is not specifically detailed in the provided snippets. However, 3D culture is a recognized method for drug screening and studying cell physiology, offering advantages in mimicking the native cellular environment upmbiomedicals.compromega.kr.

Use in Primary Cell Cultures (e.g., Human Eosinophils, Th2 Lymphocytes)

L 888607 is a valuable tool for studying CRTH2 function in primary immune cells that naturally express this receptor. CRTH2 is highly expressed on human eosinophils, basophils, and Th2 lymphocytes researchgate.netnih.govresearchgate.net. These primary cell cultures are used in functional assays, such as chemotaxis assays, to investigate the effects of CRTH2 activation. For example, L 888607 has been shown to stimulate the migration of eosinophils medchemexpress.com. Studies using primary cells like Th2 cells, eosinophils, and basophils have demonstrated that these cell types are attracted by CRTH2 agonists like PGD2, and these effects can be blocked by CRTH2 antagonists researchgate.net. L 888607, as a selective CRTH2 agonist, is utilized to specifically probe the role of CRTH2 in mediating the activation and chemotaxis of these inflammatory cells researchgate.netnih.gov.

In Vivo Experimental Models (Non-Human)

Non-human in vivo models are essential for evaluating the effects of compounds within a complex biological system, considering factors like metabolism and distribution that are not present in vitro zeclinics.com.

Utility of L 888607 as a Pharmacological Tool for Investigating CRTH2 Function

L 888607's properties, including its potency, selectivity, and relative stability in vivo, make it a suitable pharmacological tool for investigating the function of CRTH2 in living organisms researchgate.netnih.gov. By administering L 888607 to non-human subjects, researchers can activate the CRTH2 pathway and observe the resulting physiological and immunological effects. This allows for a better understanding of the in vivo roles of CRTH2 in various processes, particularly those related to allergic inflammation where CRTH2 is known to play a significant role researchgate.netnih.gov. While specific detailed findings from non-human in vivo models using L 888607 are not extensively provided in the search results, its characterization as a stable and selective agonist highlights its potential for such applications to elucidate CRTH2-mediated responses in vivo researchgate.netnih.gov.

Table 2: Key Properties of L 888607 as a Pharmacological Tool

PropertyDescriptionReference
PotencySubnanomolar affinity for human CRTH2 researchgate.netnih.gov
SelectivityHigh selectivity over other prostanoid receptors researchgate.netnih.gov
Agonistic ActivityActivates recombinant and endogenous CRTH2 researchgate.netnih.gov
StabilityRelative stability in vivo researchgate.netnih.gov
UtilitySuitable tool for investigating in vivo CRTH2 function researchgate.netnih.gov

Application in Animal Models of Allergic Inflammation (e.g., Mouse Airway Eosinophilia, Guinea Pig Vascular Permeability)

Animal models of allergic inflammation are crucial tools for investigating the mechanisms of allergic diseases and evaluating potential therapeutic interventions. L 888607, as a selective CRTH2 agonist, has been proposed as a valuable tool for defining the role of CRTH2 in both in vitro and in vivo studies. nih.gov

Mouse models of allergic airway inflammation, often induced by allergens such as ovalbumin (OVA), are widely used to study key features of asthma and other allergic respiratory conditions, including eosinophilic airway inflammation and airway hyperresponsiveness. nih.govsemanticscholar.orgmdpi.compsu.edu Eosinophil accumulation in the airways is a hallmark of allergic inflammation in these models. nih.govmdpi.compsu.edu Research indicates that selective CRTH2 agonists can mimic the ability of prostaglandin (B15479496) D2 (PGD2) to promote eosinophil accumulation in the airways of preclinical species. nih.gov This suggests that L 888607, by activating CRTH2, could induce or exacerbate eosinophil infiltration in mouse airway models, thereby serving as a tool to study CRTH2-mediated eosinophilia.

Guinea pig models are also utilized in the study of allergic responses, including the assessment of vascular permeability. Increased vascular permeability is a feature of allergic inflammation, contributing to tissue edema. Studies involving related indole (B1671886) acetic acid derivatives have investigated their effect on PGD2-induced vascular permeability in the guinea pig conjunctiva. For instance, one study reported that an oral dose of 0.3 mg/kg of compound 5, an indole acetic acid analogue with binding affinity to DP1 and an IC50 of 0.81 nM, provoked 60% inhibition of PGD2-induced vascular permeability in this model. mdpi.com While this specific finding pertains to a related compound and DP1 activity, it highlights the relevance of guinea pig vascular permeability models in assessing the effects of compounds targeting prostaglandin pathways involved in allergic responses, which could extend to CRTH2 agonists like L 888607.

Assessment of Pharmacodynamic Endpoints in Preclinical Studies

Pharmacodynamic (PD) endpoints in preclinical studies are used to assess the biological effects of a drug, including its interaction with its target and subsequent downstream effects. nih.gov These endpoints provide evidence of the mechanism of action and can guide dose and schedule selection in conjunction with pharmacokinetic data. nih.gov Ideally, PD endpoints should be sensitive, reproducible, and have low variability. researchgate.net

For L 888607, a key pharmacodynamic endpoint is its activity as a CRTH2 agonist. In vitro, L 888607 has demonstrated potent and selective agonism of human CRTH2 with a reported Ki of 0.8 nM. tsinghua.edu.cn This high affinity and selectivity for CRTH2 is a fundamental pharmacodynamic characteristic.

In preclinical animal models, pharmacodynamic endpoints related to L 888607's CRTH2 agonist activity would typically involve measuring biological responses mediated by CRTH2 activation. Given the role of CRTH2 in allergic inflammation and eosinophil recruitment, relevant pharmacodynamic endpoints in models like mouse airway eosinophilia could include:

Quantification of Eosinophil Infiltration: Measuring the number of eosinophils in bronchoalveolar lavage fluid (BALF) or lung tissue following administration of L 888607. nih.govmdpi.compsu.edu

Assessment of Airway Hyperresponsiveness (AHR): Evaluating changes in airway smooth muscle contractility in response to bronchoconstrictor agents, as CRTH2 activation can contribute to AHR. nih.govmdpi.com

Measurement of Inflammatory Mediators: Analyzing levels of cytokines, chemokines (such as eotaxin, known to attract eosinophils), and other inflammatory molecules in BALF or lung tissue that are influenced by CRTH2 activation. mdpi.com

Evaluation of Vascular Permeability: Assessing changes in vascular leakage in relevant tissues, such as the conjunctiva or airways, potentially using methods like measuring protein concentration in lavage fluid or tissue staining. mdpi.comnih.gov

These endpoints provide quantifiable measures of the biological impact of L 888607's interaction with CRTH2 in a living system, offering insights into its potential pro-inflammatory effects mediated through this receptor. Imaging modalities can also serve as non-invasive PD endpoints to visualize and quantify responses. catapult.org.uk

Role of L 888607 in Understanding Pathophysiological Mechanisms

Elucidating the Role of CRTH2 in Allergic Diseases (e.g., Asthma, Allergic Rhinitis)

Research indicates that the CRTH2 receptor plays a significant role in allergic inflammation, including conditions like asthma and allergic rhinitis frontiersin.orgkjim.orgnih.gov. Prostaglandin (B15479496) D2 (PGD2), the natural ligand for CRTH2, is released by various immune cells, including mast cells, Th2 lymphocytes, and dendritic cells, and is found in high concentrations at sites of allergic inflammation kjim.orgnih.gov. CRTH2 is predominantly expressed on key inflammatory cells such as Th2 cells, eosinophils, and basophils, which are central to the pathogenesis of allergic diseases frontiersin.orgnih.govnih.gov.

Studies using CRTH2 agonists like L 888607, as well as antagonists, have helped to delineate the receptor's functions in these diseases. Activation of CRTH2 is involved in the induction of migration and activation of Th2 lymphocytes, eosinophils, and basophils nih.govresearchgate.net. It also contributes to the upregulation of adhesion molecules and the promotion of pro-inflammatory Th2-type cytokines such as interleukin (IL)-4, IL-5, and IL-13 nih.govresearchgate.net.

Research has shown that CRTH2 is upregulated in patients with asthma and allergic rhinitis frontiersin.org. Studies in animal models of allergic inflammation have confirmed the pivotal role of PGD2 signaling via CRTH2 nih.gov. For instance, CRTH2 receptor antagonists have been shown to reduce antigen-induced increases in nasal airway resistance and local eosinophil infiltration in sensitized mice frontiersin.org. While clinical trials with CRTH2 antagonists have shown varying degrees of success in treating symptoms of allergic rhinitis and asthma, the research using compounds like L 888607 helps to further characterize the specific contributions of CRTH2 activation to the inflammatory cascade observed in these conditions frontiersin.orgnih.gov.

Contributions to Research on Inflammation-Related Disease Pathways

Inflammation is a fundamental biological response involved in numerous diseases, and aberrant inflammatory pathways contribute to the development and progression of various chronic conditions ugent.bejournalajorrin.com. L 888607, as a tool to activate CRTH2, contributes to research exploring the intricate signaling pathways involved in inflammation mdpi.com.

CRTH2 is a G protein-coupled receptor, and its activation triggers intracellular signaling cascades that lead to the inflammatory responses observed in allergic diseases and other inflammatory conditions nih.gov. Research utilizing L 888607 can help to dissect these downstream signaling events, potentially identifying key molecules and pathways that could serve as therapeutic targets mdpi.com.

Studies have explored the role of CRTH2 in various inflammatory contexts beyond classical allergic diseases. For example, the PGD2/CRTH2 pathway has been implicated in inflammation-related research, including potential links to cancer-related inflammation mdpi.com. Understanding how CRTH2 activation, potentially via agonists like L 888607, influences these broader inflammatory pathways is an active area of investigation mdpi.com.

Research into Leukocyte Trafficking and Immune Cell Activation

Leukocyte trafficking, the movement of immune cells to sites of inflammation or injury, is a tightly regulated process crucial for effective immune responses researchgate.netfrontiersin.orgnih.gov. L 888607 is a valuable tool for studying how CRTH2 activation influences the migration and activation of various immune cell types medchemexpress.comimmune-system-research.com.

CRTH2 is expressed on key leukocyte populations involved in inflammatory and allergic responses, including eosinophils, basophils, and Th2 lymphocytes nih.govnih.govresearchgate.net. L 888607 has been shown to stimulate eosinophil chemotaxis in vitro, demonstrating its ability to directly influence the directed movement of these cells medchemexpress.com. This finding aligns with the known role of CRTH2 in mediating the recruitment of these cell types during the late phase allergic response nih.gov.

Research into leukocyte trafficking involves understanding the complex interplay of chemoattractants, adhesion molecules, and receptor signaling frontiersin.orgnih.gov. By using a selective CRTH2 agonist, researchers can specifically investigate the contribution of CRTH2 signaling to these processes, separate from the effects of other receptors or inflammatory mediators immune-system-research.com. This includes studying how CRTH2 activation impacts the adhesion of leukocytes to endothelial cells and their subsequent migration through tissues researchgate.netmdpi.com.

Furthermore, L 888607 can be used to study the activation state of immune cells expressing CRTH2. Activation of this receptor can lead to various cellular responses beyond migration, including the release of cytokines and other inflammatory mediators nih.govresearchgate.net. Research using L 888607 helps to elucidate the specific activation pathways triggered by CRTH2 engagement in different immune cell subsets.

Advanced Research and Future Directions

Integration with Molecular Imaging Modalities (e.g., Positron Emission Tomography Tracer Development)

The high binding affinity and specificity of L 888607 for GPR44 make it a promising candidate for the development of molecular imaging probes, particularly for Positron Emission Tomography (PET). wikipedia.orgfishersci.be PET imaging allows for the non-invasive visualization and quantification of specific molecular targets in living organisms. Given the involvement of GPR44 in inflammatory processes, a selective PET tracer could provide valuable insights into the distribution and density of this receptor in various conditions, such as inflammation associated with cancer or allergic diseases. wikipedia.orgfishersci.be

Studies exploring indole-based and cyclopentenylindole-based analogues containing fluorine groups are underway, aiming to develop fluorine-18 (B77423) labeled PET tracers for GPR44. wikipedia.orgfishersci.be L 888607, with its favorable binding characteristics and in vivo pharmacokinetic properties, is considered a suitable starting point for the development of such GPR44 PET tracers. wikipedia.orgfishersci.be While carbon-11 (B1219553) has been predominantly used to radiolabel GPR44 antagonists for PET imaging, the potential exists for developing fluorine-18 labeled tracers based on the structural motifs of compounds like L 888607. wikipedia.org The development of such tracers could significantly advance the understanding of GPR44's role in disease pathogenesis and potentially aid in patient stratification for GPR44-targeted therapies.

Computational Approaches in L 888607 Research and Analog Design

The indole (B1671886) acetic acid structure of L 888607 has served as a foundation for the design and synthesis of numerous related compounds aimed at modulating GPR44 activity. nih.govwikipedia.org Structure-activity relationship (SAR) studies based on this core structure, informed by the properties of compounds like L 888607 and sulindac (B1681787) sulfide, have been crucial in identifying key molecular features responsible for high binding affinity and selectivity for GPR44. wikipedia.org Efforts in analog design have explored modifications at various positions of the indole ring and the attached acetic acid moiety. wikipedia.org Optimization strategies have also focused on improving pharmacokinetic properties, such as reducing serum protein binding. wikipedia.orgnih.gov

While specific published computational studies focusing directly on L 888607 were not prominently found in the search results, computational approaches are routinely employed in modern medicinal chemistry to complement experimental SAR studies and guide analog design. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations could be applied to the L 888607 scaffold and its analogs. These methods can help predict binding modes, estimate binding affinities, and evaluate the potential impact of structural modifications on receptor interaction and pharmacokinetic profiles. The insights gained from L 888607's interaction with GPR44 provide a valuable basis for in silico studies aimed at designing novel ligands with tailored properties.

Potential for Further Elucidation of GPR44 (CRTH2) Biology

L 888607 has been instrumental in advancing the understanding of GPR44 biology. As the first synthetic potent and selective CRTH2 agonist, it has served as a critical tool to investigate the in vitro and in vivo functions of this receptor. nih.govwikipedia.orgnih.gov Research utilizing L 888607 has contributed to defining the role of CRTH2 in mediating the effects of prostaglandin (B15479496) D2 (PGD2), a key endogenous ligand for GPR44. nih.govwikipedia.orgnewdrugapprovals.org Studies have shown that L 888607 can induce GPR44-dependent responses, such as the mobilization of intracellular Ca2+ and the inhibition of cAMP production, which are characteristic signaling events downstream of Gαi-coupled receptors like GPR44. wikipedia.orgnewdrugapprovals.org

Furthermore, L 888607 has been used to demonstrate that GPR44 activation promotes the chemotaxis and activation of key immune cells involved in allergic inflammation, including Th2 lymphocytes, eosinophils, and basophils. nih.govnewdrugapprovals.org By selectively stimulating GPR44, L 888607 has helped to dissect the specific contributions of this receptor to inflammatory processes, independent of other prostanoid receptors like DP1. nih.govwikipedia.orgnih.gov Continued research with L 888607 and its derivatives holds potential for further elucidating the complex signaling pathways and cellular interactions mediated by GPR44, potentially uncovering novel aspects of its biology in various physiological and pathological contexts.

Development of Next-Generation CRTH2 Agonists and Antagonists for Mechanistic Research

The knowledge gained from studying L 888607 has significantly influenced the development of both agonists and antagonists targeting CRTH2. The identification of L 888607 as a potent and selective agonist validated GPR44 as a druggable target and highlighted the potential of indole acetic acid scaffolds for modulating its activity. nih.govwikipedia.orgnih.gov This has spurred the development of next-generation CRTH2 ligands with improved potency, selectivity, and pharmacokinetic profiles.

Building upon the indole acetic acid structure shared with L 888607, researchers have developed potent and selective CRTH2 antagonists. nih.govwikipedia.orgnewdrugapprovals.org Different chemical series of antagonists have been described, including those structurally unrelated to earlier compounds like ramatroban. nih.govwikipedia.orgnewdrugapprovals.org Efforts have also focused on designing antagonists that lack the carboxylic acid moiety, which is present in L 888607 and many other CRTH2 ligands, to potentially mitigate issues related to metabolism and toxicity. wikipedia.org The development of these diverse next-generation agonists and antagonists, informed by the foundational research with compounds like L 888607, provides researchers with a broader array of tools to further probe the nuances of GPR44 signaling and its roles in various biological systems.

Compound Information

The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem Compound Identifiers (CIDs).

Compound NamePubChem CID
L 88860786312208
Ramatroban123879
Indomethacin (B1671933)3715
Sulindac sulfide5352624
Laropiprant (MK-0524)9867642

Binding Affinity Data

L 888607 is characterized by its high binding affinity for the human CRTH2 receptor.

ReceptorBinding Affinity (Ki)Reference
CRTH20.8 nM ebi.ac.ukmims.commims.com

L 888607 has demonstrated high selectivity over other prostanoid receptors. wikipedia.orgnih.gov

Q & A

Q. What are the primary biological targets of L 888607, and how do they influence experimental design?

L 888607 is a selective prostaglandin D2 receptor subtype 1 (DP1) antagonist with a Ki of 132 nM and a thromboxane A2 receptor (TP) antagonist (Ki = 17 nM) . It also acts as a potent and selective CRTH2 agonist, implicating roles in immune modulation and allergic response pathways . For experimental design, researchers must prioritize assays that distinguish DP1 vs. CRTH2 activity, such as radioligand binding assays or cAMP inhibition studies for DP1, and calcium flux assays for CRTH2. Include controls for off-target effects on TP receptors due to its moderate affinity .

Q. How does the racemic nature of L 888607 impact its pharmacological characterization?

L 888607 Racemate contains both enantiomers, which may exhibit divergent binding affinities or functional activities. For example, (R)-L 888607 is often used as an experimental control to isolate stereospecific effects . Methodologically, chiral separation techniques (e.g., HPLC with chiral columns) are essential to purify enantiomers before in vitro or in vivo testing. Failure to address racemic composition can lead to skewed dose-response relationships or misinterpretation of mechanism-of-action data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of L 888607 across studies?

Discrepancies in Ki values (e.g., DP1 vs. TP receptor affinities) may arise from differences in assay conditions (e.g., cell lines, ligand concentrations) or enantiomeric purity . To address this:

  • Standardize assay protocols using recombinantly expressed receptors in uniform cell systems.
  • Validate enantiomer purity via mass spectrometry and circular dichroism .
  • Perform competitive binding assays with reference antagonists (e.g., BW-A868C for DP1) to calibrate results .

Q. What methodological considerations are critical when combining L 888607 with other immunotherapies in preclinical models?

L 888607’s dual role as a DP1 antagonist and CRTH2 agonist necessitates careful integration with therapies like PD-1 inhibitors or oncolytic viruses . Key steps include:

  • Dose optimization : Use isobolographic analysis to identify synergistic vs. additive effects.
  • Immune monitoring : Track prostaglandin metabolites (e.g., PGD2) and cytokine profiles (IL-4, IL-10) to assess pathway modulation .
  • Model selection : Prefer immune-competent murine models over xenografts to capture CRTH2-dependent T-cell responses .

Q. How can researchers address challenges in quantifying L 888607’s in vivo bioavailability and tissue distribution?

  • Analytical methods : Use LC-MS/MS with deuterated internal standards for plasma/tissue quantification, ensuring detection limits ≤1 ng/mL .
  • Pharmacokinetic profiling : Conduct time-course studies to assess half-life and blood-brain barrier penetration, critical for neurological applications .
  • Tissue-specific effects : Pair whole-body imaging (e.g., PET with radiolabeled L 888607) with ex vivo immunohistochemistry to map receptor engagement .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in L 888607 studies?

  • Apply mixed-effects models to account for inter-subject variability in in vivo experiments .
  • Use Bayesian hierarchical modeling for small-sample in vitro studies to estimate uncertainty in EC50 values .
  • Validate reproducibility via independent replication cohorts and open-data sharing of raw binding curves .

Q. How should researchers handle conflicting functional outcomes (e.g., pro-inflammatory vs. anti-inflammatory effects) in CRTH2 agonism studies?

  • Conduct pathway-specific knockdowns (e.g., CRISPR-Cas9 targeting CRTH2) to isolate its role from DP1 cross-talk .
  • Perform single-cell RNA sequencing to identify subpopulations of immune cells (e.g., Th2 vs. Tregs) responsive to L 888607 .
  • Report negative results transparently, including conditions where CRTH2 agonism fails to alter cytokine secretion .

Tables for Key Experimental Parameters

Parameter DP1 Antagonism CRTH2 Agonism
Primary Assay Radioligand binding Calcium flux assay
Cell Line HEK293-DP1 transfectedHuman eosinophils
Key Controls BW-A868C (DP1 antagonist)Ramatroban (CRTH2 antagonist)
EC50/Ki Range 132 nM (DP1) 0.5–5 nM (CRTH2)

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.